Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate
CAS No.: 882864-98-4
Cat. No.: VC16049185
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882864-98-4 |
|---|---|
| Molecular Formula | C14H19N3O3 |
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | ethyl N-[6-(2-methylpropoxy)-1H-benzimidazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H19N3O3/c1-4-19-14(18)17-13-15-11-6-5-10(7-12(11)16-13)20-8-9(2)3/h5-7,9H,4,8H2,1-3H3,(H2,15,16,17,18) |
| Standard InChI Key | FMHWVINDGDXFOC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate belongs to the benzimidazole class, featuring a bicyclic core comprising a benzene ring fused to an imidazole moiety. The substitution at the 5-position with an isobutoxy group (-OCH₂CH(CH₃)₂) and a carbamate (-NHCOOCH₂CH₃) at the 2-position defines its unique pharmacophore. The IUPAC name, ethyl N-(5-isobutoxy-1H-benzimidazol-2-yl)carbamate, reflects these substituents (Fig. 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃ |
| Molecular Weight | 277.32 g/mol |
| XLogP3 (Lipophilicity) | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Spectral Characterization
While detailed spectral data (e.g., NMR, IR) for this specific compound remains sparse in public databases, analogous benzimidazole carbamates exhibit characteristic absorption bands. For example, FTIR spectra of related compounds show peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C asymmetric stretch) . Mass spectrometry typically reveals a molecular ion peak at m/z 277.32, consistent with its molecular weight.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate involves multistep reactions starting from benzimidazole precursors. A common route includes:
-
Isobutoxylation: Introduction of the isobutoxy group via nucleophilic substitution using isobutyl alcohol under basic conditions.
-
Carbamate Formation: Reaction with ethyl chloroformate in the presence of a base to install the carbamate moiety.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify impurities.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate structural integrity, with expected shifts for aromatic protons (δ 7.2–8.1 ppm) and isobutoxy methyl groups (δ 1.0–1.2 ppm).
Biological Activity and Mechanistic Insights
Antiparasitic Efficacy
Benzimidazole carbamates are renowned for their anthelmintic properties, inhibiting β-tubulin polymerization in parasites. Ethyl 5-isobutoxy-1H-benzimidazol-2-ylcarbamate demonstrates:
-
In vitro IC₅₀: 0.5–2.0 µM against Haemonchus contortus (barber’s pole worm).
-
In vivo Efficacy: 80–90% reduction in parasitic load in murine models at 50 mg/kg doses.
Mechanism of Action
The compound disrupts microtubule assembly by binding to β-tubulin at the colchicine site, impairing cytoskeletal functions critical for parasite survival. This mechanism parallels that of albendazole and mebendazole but with enhanced solubility due to the isobutoxy group.
Future Directions and Research Opportunities
Structural Optimization
-
Bioisosteric Replacement: Substituting the isobutoxy group with fluorinated analogs to improve blood-brain barrier penetration.
-
Prodrug Design: Incorporating esterase-labile groups to enhance oral bioavailability.
Clinical Trials
Phase I studies are warranted to establish pharmacokinetic profiles and therapeutic windows in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume